molecular formula C19H14ClN3O4 B10920115 N-(3-chloro-4-methoxyphenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(3-chloro-4-methoxyphenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10920115
M. Wt: 383.8 g/mol
InChI Key: HSFUKLVLEIYKGY-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-methoxyphenyl group, a furan ring, and an oxazolo-pyridine core. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the oxazolo-pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the furan ring: This step may involve coupling reactions using furan derivatives.

    Attachment of the chloro-methoxyphenyl group: This can be done through substitution reactions, where a chloro-methoxyphenyl halide reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:

    Use of catalysts: Catalysts can be employed to increase reaction efficiency.

    Optimization of reaction conditions: Parameters such as temperature, pressure, and solvent choice are optimized to achieve the best results.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to specific receptors, modulating their activity.

    Pathways: The compound can influence various cellular pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • Functional Groups : The presence of the chloro-methoxyphenyl group and furan ring distinguishes it from other similar compounds.
  • Reactivity : Its unique structure imparts specific reactivity patterns, making it suitable for particular applications.

Properties

Molecular Formula

C19H14ClN3O4

Molecular Weight

383.8 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-6-(furan-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H14ClN3O4/c1-10-17-12(18(24)21-11-5-6-15(25-2)13(20)8-11)9-14(16-4-3-7-26-16)22-19(17)27-23-10/h3-9H,1-2H3,(H,21,24)

InChI Key

HSFUKLVLEIYKGY-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC4=CC(=C(C=C4)OC)Cl

Origin of Product

United States

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